

An In-depth Technical Guide to 8-Hydroxyamoxapine: Synthesis and Characterization

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Compound of Interest

Compound Name: 8-Hydroxyamoxapine

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Abstract

This technical guide provides a comprehensive overview of **8-Hydroxyamoxapine**, a principal active metabolite of the second-generation tricyclic antidepressant, amoxapine. The document details its primary formation via the metabolic pathway of amoxapine and explores a proposed chemical synthesis route. Furthermore, it offers a thorough examination of the analytical techniques employed for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

8-Hydroxyamoxapine is a pharmacologically active metabolite of the antidepressant drug amoxapine.^[1] It plays a significant role in the therapeutic effects of its parent compound by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).^[1] Notably, it exhibits a more potent inhibition of serotonin reuptake compared to amoxapine itself, thereby balancing the overall monoamine reuptake inhibition profile.^[2] Understanding the synthesis and

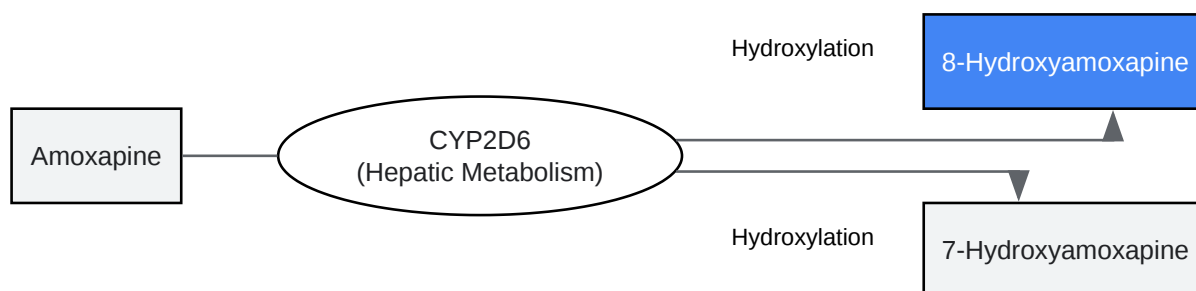
characterization of **8-Hydroxyamoxapine** is crucial for pharmacokinetic studies, drug metabolism research, and the development of new antidepressant therapies.

Synthesis of 8-Hydroxyamoxapine

The primary route of **8-Hydroxyamoxapine** formation is through the in vivo metabolism of amoxapine. While a specific laboratory chemical synthesis for **8-Hydroxyamoxapine** is not extensively documented in publicly available literature, this section outlines the metabolic pathway and a proposed chemical synthesis based on related compounds.

Metabolic Synthesis

Amoxapine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to yield its two major active metabolites: 7-hydroxyamoxapine and **8-hydroxyamoxapine**.^[3] This metabolic hydroxylation is a key step in the biotransformation and clearance of amoxapine.

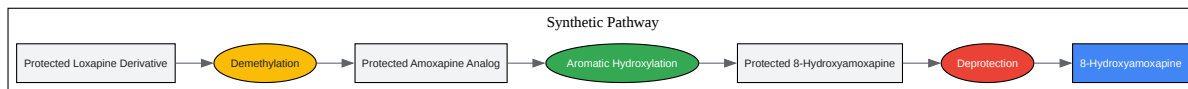


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Figure 1: Metabolic pathway of amoxapine to its hydroxylated metabolites.

Proposed Chemical Synthesis

A plausible synthetic route to **8-Hydroxyamoxapine** can be extrapolated from the synthesis of related hydroxylated dibenzoxazepines. A potential strategy involves the aromatic hydroxylation of a suitable precursor. One possible approach could start from a protected derivative of loxapine, followed by demethylation and subsequent hydroxylation.



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Figure 2: A proposed synthetic workflow for **8-Hydroxyamoxapine**.

Characterization of 8-Hydroxyamoxapine

The structural elucidation and quantification of **8-Hydroxyamoxapine** are typically achieved through a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **8-Hydroxyamoxapine** is presented in Table 1.

Table 1: Physicochemical Properties of **8-Hydroxyamoxapine**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₆ ClN ₃ O ₂	[4]
Molecular Weight	329.78 g/mol	[4]
CAS Number	61443-78-5	[4]
Appearance	Solid	[5]
Solubility	Soluble in DMSO	[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of **8-Hydroxyamoxapine**, particularly in biological matrices.

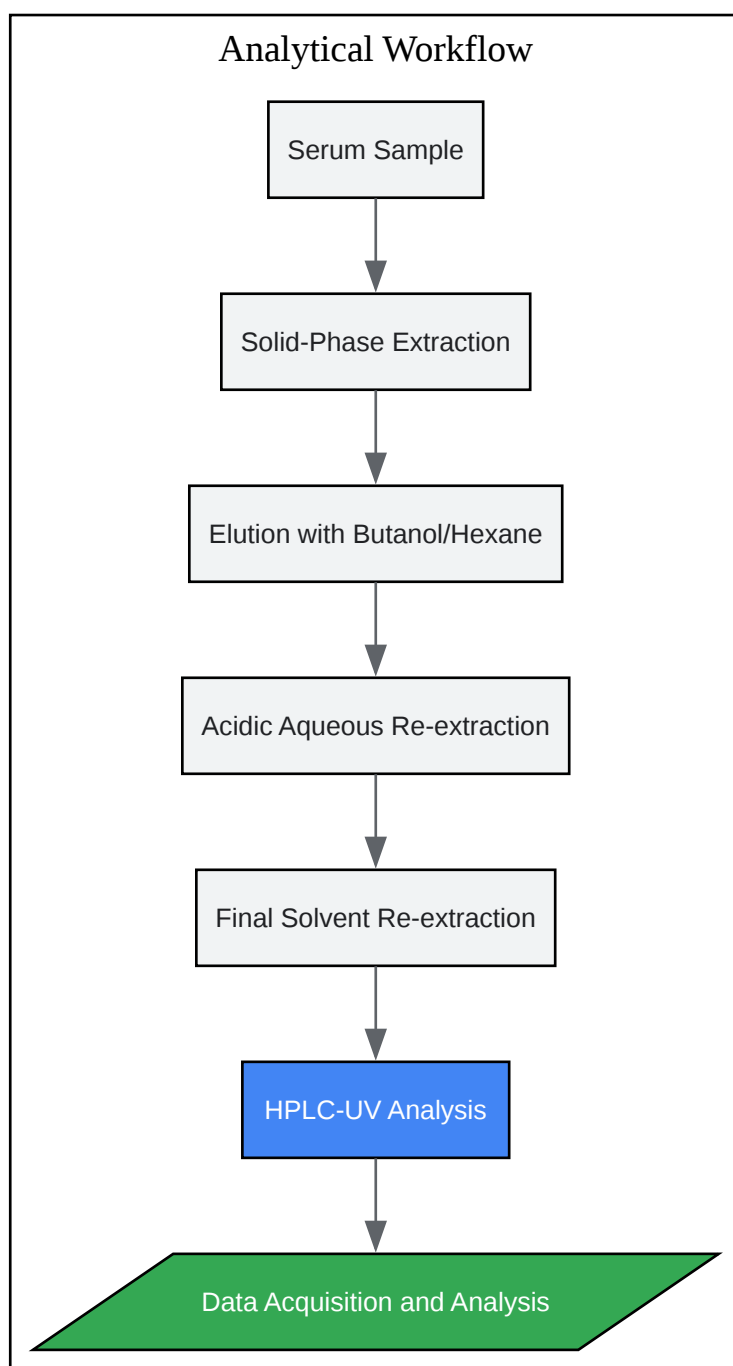
This protocol is based on the method described by Tasset and Hassan (1982) for the analysis of amoxapine and its metabolites in serum.[6]

Table 2: HPLC-UV Parameters for **8-Hydroxyamoxapine** Analysis

Parameter	Specification
Column	μ-Bondapak C18 reversed-phase column
Mobile Phase	Acetonitrile/water (74/26 by vol) with 26 μL of n-butylamine per liter
Detection	UV at 254 nm
Internal Standard	8-methoxyloxapine

Sample Preparation from Serum:

- Adsorb the drug from the serum sample onto an extraction column.
- Elute the analyte with a solution of 1-butanol/hexane (1/5 by vol).
- Re-extract the analyte into an aqueous acid solution.
- Perform a final re-extraction into the elution-solvent mixture.



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Figure 3: Workflow for the HPLC analysis of **8-Hydroxyamoxapine** from serum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed, publicly available spectra for **8-Hydroxyamoxapine** are scarce, the expected spectral

features can be predicted based on its chemical structure.

Table 3: Predicted ^1H and ^{13}C NMR Spectral Features for **8-Hydroxyamoxapine**

Nucleus	Predicted Chemical Shift Range (ppm)	Key Features
^1H NMR	6.5 - 8.0	Aromatic protons on the dibenzoxazepine core.
	2.5 - 4.0	Protons of the piperazine ring.
	9.0 - 10.0	Phenolic hydroxyl proton (exchangeable with D_2O).
^{13}C NMR	110 - 160	Aromatic and heteroaromatic carbons.
	40 - 55	Carbons of the piperazine ring.

Experimental Considerations:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3) are suitable solvents.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in its identification and structural confirmation.

In Electron Ionization Mass Spectrometry (EI-MS), **8-Hydroxyamoxapine** is expected to undergo fragmentation at several key points. The molecular ion peak $[\text{M}]^+$ should be observable. Common fragmentation pathways for similar structures include cleavage of the piperazine ring and fragmentation of the dibenzoxazepine core.

Table 4: Predicted Key Fragments in the EI-MS of **8-Hydroxyamoxapine**

m/z (predicted)	Corresponding Fragment
329/331	[M] ⁺ (isotopic pattern due to Chlorine)
244	Loss of the piperazine moiety
Various	Fragments from the cleavage of the dibenzoxazepine ring

Conclusion

This technical guide has synthesized the available information on the synthesis and characterization of **8-Hydroxyamoxapine**. While its primary origin is as a metabolite of amoxapine, a proposed chemical synthesis route offers a starting point for laboratory preparation. The characterization data, particularly the detailed HPLC protocol, provides a solid foundation for analytical method development and validation. Further research to fully elucidate the NMR and MS fragmentation patterns will be invaluable for the comprehensive understanding of this important bioactive molecule.

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